Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(6-chloropyridin-3-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-8(11)5-13-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHKPCRHOLMWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Pathways of Methyl 2 6 Chloro 3 Pyridyl Oxy Acetate
Nucleophilic Substitution Reactions Involving Chlorine and Ester Functionalities
The presence of both a chlorine atom on the electron-deficient pyridine (B92270) ring and a susceptible ester group makes Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate a versatile substrate for nucleophilic substitution reactions.
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings, typically nucleophilic, can undergo substitution when substituted with strong electron-withdrawing groups. wikipedia.org The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the 2- and 4-positions. chempanda.compearson.comvaia.com
Table 1: Expected Nucleophilic Aromatic Substitution Reactions at the Pyridine Ring
| Nucleophile | Expected Product |
|---|---|
| Methoxide (B1231860) (CH₃O⁻) | Methyl 2-[(6-methoxy-3-pyridyl)oxy]acetate |
| Ammonia (NH₃) | Methyl 2-[(6-amino-3-pyridyl)oxy]acetate |
The methyl ester functionality of this compound is prone to hydrolysis under both acidic and basic conditions. chemguide.co.uklibretexts.org
Ester Hydrolysis: Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemistrysteps.com To drive the equilibrium towards the products—2-[(6-Chloro-3-pyridyl)oxy]acetic acid and methanol (B129727)—a large excess of water is typically used. chemguide.co.ukchemistrysteps.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgchemistrysteps.com The ester is treated with a base, such as sodium hydroxide (B78521), which acts as a reactant rather than a catalyst. libretexts.org The reaction yields an alcohol (methanol) and the salt of the carboxylic acid, in this case, sodium 2-[(6-chloro-3-pyridyl)oxy]acetate. chemguide.co.uk
Table 2: Hydrolysis Reactions of the Ester Functionality
| Condition | Reactants | Products |
|---|---|---|
| Acidic | This compound, H₂O, H⁺ (catalyst) | 2-[(6-Chloro-3-pyridyl)oxy]acetic acid, Methanol |
Transamidation Reactions: Transamidation involves the reaction of the ester with an amine to form an amide. This transformation is generally challenging for esters and often requires specific catalysts and conditions. wikipedia.org Direct reaction of an ester with an amine to produce an amide is typically inefficient. nih.gov However, transition-metal-catalyzed methods, utilizing nickel or palladium complexes, have been developed to facilitate the direct amidation of esters. mdpi.comnsf.govresearchgate.net These reactions proceed through mechanisms involving oxidative addition of the ester's C(acyl)-O bond to the metal center. nsf.gov
Redox Chemistry of this compound
The pyridine ring and, to a lesser extent, the acetate (B1210297) moiety can participate in redox reactions, leading to various transformation products.
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. This transformation is a common reaction for pyridines and can be achieved using various oxidizing agents, such as peroxy acids (e.g., peroxybenzoic acid) or hydrogen peroxide in acetic acid. wikipedia.orgchemtube3d.comorgsyn.org The resulting N-oxide exhibits different reactivity compared to the parent pyridine. scripps.edu Oxidation of the acetate moiety is less common under typical conditions, but under aggressive oxidative environments, degradation to smaller molecules could occur.
The pyridine ring of this compound can be reduced through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst. researchgate.netasianpubs.org The specific products depend on the reaction conditions, including the catalyst, solvent, temperature, and pressure. researchgate.netasianpubs.org
Common catalysts for pyridine hydrogenation include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.netasianpubs.org Complete reduction of the pyridine ring leads to the corresponding piperidine (B6355638) derivative. asianpubs.orgliv.ac.uk It is also possible to achieve partial hydrogenation to yield tetrahydropyridines under specific catalytic systems. liv.ac.uk The chlorine substituent may also undergo hydrogenolysis (reductive removal) depending on the catalyst and conditions, particularly with catalysts like Pd/C.
Table 3: Potential Reductive Transformation Products
| Reaction | Conditions | Major Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, PtO₂, Acetic Acid | Methyl 2-[(6-chloro-3-piperidyl)oxy]acetate |
| Catalytic Hydrogenation | H₂, Pd/C | Methyl 2-[(3-piperidyl)oxy]acetate (dechlorination) |
Degradation Pathways and Environmental Transformation Studies
As a compound with structural similarities to certain herbicides, this compound is expected to undergo environmental degradation through various abiotic and biotic pathways. tandfonline.compesticidestewardship.org
Hydrolysis: The ester linkage is susceptible to hydrolysis in the environment, a reaction influenced by pH. pesticidestewardship.orgmdpi.com This process would cleave the methyl group, yielding 2-[(6-chloro-3-pyridyl)oxy]acetic acid and methanol. unl.edu This hydrolytic degradation can occur in soil and water. pesticidestewardship.org
Photodegradation: Exposure to sunlight can lead to the photochemical degradation of pesticides. pesticidestewardship.orgnih.gov For a molecule like this compound, photolysis could involve cleavage of the ether bond, transformations of the pyridine ring, or reactions involving the chlorine substituent. nih.govnih.govdoi.org The presence of photosensitizers in the environment, such as fulvic acids, can accelerate photodegradation rates. nih.gov
Microbial Degradation: Microorganisms in soil and water play a crucial role in the breakdown of organic compounds. pesticidestewardship.orgtandfonline.com Bacteria capable of degrading pyridine and its derivatives have been identified. tandfonline.comtandfonline.com Degradation pathways for pyridine compounds often involve initial hydroxylation of the ring, followed by ring cleavage to form aliphatic intermediates that can be further metabolized. tandfonline.comasm.orgnih.gov The ether linkage and the chlorinated aromatic ring represent sites for potential microbial attack.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-[(6-Chloro-3-pyridyl)oxy]acetic acid |
| Methanol |
| Sodium 2-[(6-chloro-3-pyridyl)oxy]acetate |
| Methyl 2-[(6-methoxy-3-pyridyl)oxy]acetate |
| Methyl 2-[(6-amino-3-pyridyl)oxy]acetate |
| Methyl 2-{[6-(alkylthio)-3-pyridyl]oxy}acetate |
| Pyridine-N-oxide |
| Methyl 2-[(6-chloro-3-piperidyl)oxy]acetate |
| Methyl 2-[(3-piperidyl)oxy]acetate |
| Methyl 2-[(6-chloro-1,2,3,6-tetrahydro-3-pyridyl)oxy]acetate |
| Piperidine |
Hydrolytic Degradation Mechanisms (Acidic, Basic, and Neutral Conditions)
The hydrolytic degradation of this compound would involve the cleavage of the ester bond. The rate and mechanism of this hydrolysis are expected to be highly dependent on the pH of the solution.
Acidic Conditions: Under acidic conditions, the hydrolysis is likely to be initiated by the protonation of the carbonyl oxygen of the ester group. This would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps would involve the formation of a tetrahedral intermediate, followed by the elimination of methanol to yield 2-[(6-Chloro-3-pyridyl)oxy]acetic acid.
Neutral Conditions: In neutral pH, the hydrolysis would proceed at a slower rate compared to acidic or basic conditions. The mechanism would involve the direct nucleophilic attack of a water molecule on the carbonyl carbon of the ester.
Basic Conditions: Under basic conditions, the hydrolysis is expected to be significantly faster. The mechanism would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate would then collapse, eliminating the methoxide ion to form the carboxylate salt of 2-[(6-Chloro-3-pyridyl)oxy]acetic acid. This process, known as saponification, is generally irreversible.
| Condition | Proposed Primary Hydrolysis Product |
| Acidic | 2-[(6-Chloro-3-pyridyl)oxy]acetic acid |
| Neutral | 2-[(6-Chloro-3-pyridyl)oxy]acetic acid |
| Basic | Sodium 2-[(6-chloro-3-pyridyl)oxy]acetate (or other salt) |
Photolytic Degradation Processes and Photoproduct Identification
The photolytic degradation of this compound would be initiated by the absorption of ultraviolet (UV) radiation. The pyridine ring and the chlorine substituent are potential chromophores that could absorb environmentally relevant wavelengths of light. The absorbed energy could lead to the cleavage of covalent bonds, resulting in the formation of various photoproducts.
Potential photolytic degradation pathways could include:
Homolytic Cleavage of the Carbon-Chlorine Bond: This would result in the formation of a pyridyl radical and a chlorine radical. The pyridyl radical could then undergo further reactions, such as hydrogen abstraction or dimerization.
Cleavage of the Ether Bond: The bond between the pyridyl ring and the oxyacetate group could break, leading to the formation of 6-chloropyridin-3-ol and a methyl acetate radical.
Reactions involving the Ester Group: The ester group itself could undergo photochemical reactions, although this is generally less likely than the cleavage of the C-Cl or ether bonds.
Identification of photoproducts would require experimental studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
| Potential Photolytic Cleavage Site | Resulting Primary Fragments |
| Carbon-Chlorine Bond | Pyridyl radical, Chlorine radical |
| Ether Bond | 6-chloropyridin-3-ol, Methyl acetate radical |
Abiotic Transformation Pathways
Beyond hydrolysis and photolysis, other abiotic transformation pathways for this compound in the environment are plausible, though not experimentally documented for this specific compound. These could include reactions with naturally occurring nucleophiles or redox-active species in soil and water. For instance, reductive dechlorination by minerals or reduced iron species could potentially transform the 6-chloro-pyridyl moiety.
General Enzymatic Degradation and Metabolic Intermediate Characterization
The enzymatic degradation of this compound in biological systems, such as in microorganisms or plants, would likely be initiated by esterases. These enzymes would catalyze the hydrolysis of the ester bond to produce 2-[(6-chloro-3-pyridyl)oxy]acetic acid and methanol.
Following the initial hydrolysis, further degradation would likely target the aromatic ring. Cytochrome P450 monooxygenases could hydroxylate the pyridine ring, and subsequent ring cleavage could occur through the action of dioxygenases. The chlorine substituent might be removed through the action of dehalogenases.
Characterization of metabolic intermediates would necessitate in vitro studies with specific enzymes or in vivo studies with whole organisms, followed by analysis of extracts using advanced analytical techniques.
| Enzyme Class | Potential Reaction Catalyzed | Potential Product |
| Esterase | Hydrolysis of the ester bond | 2-[(6-Chloro-3-pyridyl)oxy]acetic acid |
| Monooxygenase | Hydroxylation of the pyridine ring | Hydroxylated derivatives |
| Dehalogenase | Removal of the chlorine atom | Dechlorinated derivatives |
Kinetic and Thermodynamic Aspects of Chemical Transformations
Specific kinetic and thermodynamic data for the chemical transformations of this compound are not available in the peer-reviewed literature. To determine these parameters, experimental studies would be required.
Kinetics: The rates of hydrolysis, photolysis, and biodegradation would need to be measured under various conditions (e.g., pH, temperature, light intensity, microbial population). This would allow for the determination of rate constants and reaction half-lives, which are crucial for assessing the environmental persistence of the compound.
Thermodynamics: Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation for the different degradation reactions could be determined by studying the effect of temperature on the reaction rates. These parameters would provide insights into the spontaneity and energy requirements of the transformation processes.
Computational and Theoretical Chemistry Applications to Methyl 2 6 Chloro 3 Pyridyl Oxy Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. For Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate, these calculations provide a detailed picture of its geometry, electronic landscape, and spectroscopic signatures.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. By solving the Kohn-Sham equations, DFT provides insights into bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.
Furthermore, DFT is used to map the electronic structure, revealing the distribution of electron density and identifying regions of high or low electron concentration. This is crucial for understanding the molecule's polarity and its potential for intermolecular interactions. The calculated electrostatic potential surface, for instance, can highlight electrophilic and nucleophilic sites, which are key to predicting chemical reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energy and spatial distribution of these orbitals are critical indicators of its chemical behavior.
The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO indicates the region most susceptible to accepting electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the HOMO-LUMO gap and the locations of these orbitals on the molecular frame allows for predictions about the molecule's reactivity towards other chemical species.
| Parameter | Description | Implication for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a stronger tendency to donate electrons (better nucleophile). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a stronger tendency to accept electrons (better electrophile). |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. |
Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Transitions)
Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental data. The calculation of vibrational frequencies, typically using DFT, results in a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be compared with experimental ones to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule, such as the C=O stretch of the ester or vibrations of the pyridyl ring.
Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. These calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This theoretical data helps in understanding the electronic makeup of the molecule and interpreting its UV-Vis spectrum.
Reaction Pathway Modeling and Transition State Analysis
Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions, providing a virtual roadmap of how reactants transform into products.
Computational Elucidation of Reaction Mechanisms
By modeling potential reaction pathways, computational chemistry can elucidate the step-by-step mechanism of reactions involving this compound. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. For a given reaction, multiple plausible mechanisms can be proposed and tested computationally. By comparing the energetics of these different pathways, the most likely reaction mechanism can be determined. This level of detail is often difficult to obtain through experimental means alone.
Activation Energy and Reaction Energetics Studies
A key aspect of reaction pathway modeling is the calculation of activation energies. The activation energy is the energy barrier that must be overcome for a reaction to occur, and it is determined by the energy difference between the reactants and the transition state. Computational methods can accurately calculate the geometries and energies of transition states, providing a quantitative measure of this barrier.
| Computational Task | Information Gained | Application |
| Transition State Search | Geometry and energy of the highest point on the reaction path. | Calculation of the activation energy (reaction barrier). |
| Reaction Coordinate Scan | Energy profile along a specific reaction pathway. | Identification of intermediates and transition states. |
| Thermodynamic Calculation | Enthalpy, entropy, and Gibbs free energy of reaction. | Determination of reaction spontaneity and equilibrium position. |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies represent a computational approach aimed at correlating the structural features of molecules with their physicochemical properties. By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can predict the properties of new or untested compounds.
The development of a predictive QSPR model for a class of compounds like pyridyloxyacetate derivatives, including this compound, follows a systematic process. Initially, a dataset of structurally related compounds with known experimental values for a particular property (e.g., solubility, boiling point, or a biological activity like herbicidal efficacy) is compiled. For instance, in the context of agricultural chemicals, a model might be built to predict the half-life of herbicides in the environment. nih.gov
The core of QSPR modeling involves generating a robust statistical equation that links the property of interest with various molecular descriptors. nih.gov Techniques such as Multiple Linear Regression (MLR) or more advanced machine learning methods like Support Vector Machines (SVM) are employed to create these models. nih.gov A crucial step in model development is rigorous validation to ensure its predictive power. This is often achieved through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds not included in the model's construction. A statistically significant model, characterized by high correlation coefficients (R²) and cross-validation coefficients (q²), is considered reliable for predicting the properties of compounds like this compound. nih.gov
For example, a hypothetical QSPR model for predicting a specific property of pyridyloxyacetate derivatives could take the following linear form:
Property = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ)
Where 'Property' is the value being predicted, 'c' represents the regression coefficients, and 'D' stands for the specific molecular descriptors.
The selection of appropriate molecular descriptors is fundamental to building an accurate QSPR model. These descriptors are numerical values that encode different aspects of a molecule's structure. For a molecule like this compound, these descriptors can be categorized into several groups:
Constitutional Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, count of atoms, and number of rings.
Topological Descriptors: These describe the connectivity of atoms within the molecule, reflecting its size, shape, and degree of branching.
Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of the atoms, including molecular surface area and volume.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed electronic information. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. These are particularly important for modeling reactivity.
The table below illustrates a selection of molecular descriptors that would be calculated for this compound in a typical QSPR study.
| Descriptor Category | Descriptor Name | Typical Role in QSPR Models |
| Constitutional | Molecular Weight | Correlates with bulk properties like boiling point and density. |
| Atom Count | Reflects the overall size of the molecule. | |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Geometrical | Molecular Surface Area | Relates to intermolecular interactions and solubility. |
| Quantum Chemical | HOMO Energy | Indicates the ability to donate electrons; related to reactivity. |
| LUMO Energy | Indicates the ability to accept electrons; related to reactivity. | |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and interactions. | |
| Net Atomic Charges | Identifies specific atoms' electrophilic or nucleophilic character. |
By correlating these descriptors with experimental data, a QSPR model can effectively predict the properties of this compound, thereby optimizing research efforts and reducing the need for extensive laboratory testing.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution within a molecule. It provides a 3D map of the electrostatic potential on the electron density surface, which is invaluable for understanding and predicting a molecule's reactivity and intermolecular interactions. researchgate.net The MEP map is color-coded to indicate different potential regions: red signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.net
For this compound, an MEP analysis would reveal several key reactive features:
Negative Potential Regions (Red): The most intense negative potential would be localized around the oxygen atoms of the ester group and the ether linkage, as well as the nitrogen atom of the pyridine (B92270) ring. These regions are electron-rich due to the high electronegativity and lone pairs of electrons on these atoms. They represent the most likely sites for interactions with electrophiles or hydrogen bond donors. The chlorine atom would also exhibit a region of negative potential.
Positive Potential Regions (Blue): Regions of positive electrostatic potential would be expected around the hydrogen atoms, particularly those on the methyl group of the ester. These electron-deficient areas are potential sites for nucleophilic attack.
The MEP map provides a visual guide to the molecule's chemical behavior. For instance, it can help predict how the molecule might interact with a biological receptor, identifying the key pharmacophoric features responsible for hydrogen bonding or other electrostatic interactions. In the context of pyridinoxyacetic acid derivatives, which can act as synthetic auxins, the MEP map can elucidate how the molecule mimics the natural hormone by presenting a similar electrostatic profile to the active site of auxin-binding proteins. nih.gov The distribution of positive and negative potentials is crucial for the molecule's orientation and binding affinity within a receptor pocket.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the compound's structure.
In a ¹H NMR spectrum, distinct signals would be anticipated for the protons of the pyridyl ring, the methylene (B1212753) group (-CH2-), and the methyl group (-CH3). The aromatic protons on the pyridyl ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their coupling relationships. The methylene protons, being adjacent to an oxygen atom, would likely resonate in the range of 4.5 to 5.0 ppm as a singlet. The methyl protons of the ester group would be expected to appear as a sharp singlet further upfield, around 3.7 ppm.
The ¹³C NMR spectrum would provide complementary information, with distinct peaks for each unique carbon atom. The carbonyl carbon of the ester would be the most downfield signal, generally above 165 ppm. The carbons of the pyridyl ring would appear in the aromatic region (110-160 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The methylene carbon and the methyl carbon would be observed in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridyl-H | 7.0 - 8.5 | 110 - 160 |
| Methylene (-CH2-) | 4.5 - 5.0 | 60 - 70 |
| Methyl (-CH3) | ~3.7 | 50 - 55 |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈ClNO₃), the molecular weight is 201.61 g/mol . achemblock.com In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 201, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak).
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the ether linkage, yielding fragments corresponding to the chloropyridinol and methyl acetate (B1210297) moieties.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a unique "fingerprint" for the compound. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1750-1730 cm⁻¹ would be indicative of the C=O stretching of the ester group. C-O stretching vibrations for the ester and ether linkages would appear in the 1300-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridyl ring would be observed in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration would likely be found in the lower frequency region, typically below 800 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible spectroscopy measures the electronic transitions within a molecule. This compound, containing a substituted pyridine (B92270) ring, is expected to absorb UV light in the region of 250-300 nm due to π→π* transitions within the aromatic system. The exact absorption maximum (λmax) and the molar absorptivity (ε) would be key parameters for its characterization and quantification.
Fluorescence spectroscopy could also be employed to study its photophysical properties. If the molecule exhibits fluorescence, the emission spectrum would provide information about its excited state. However, not all molecules are fluorescent, and this would need to be determined experimentally.
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase.
A typical mobile phase could consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. Detection would most commonly be performed using a UV detector set at the λmax of the compound. The retention time of the compound under specific chromatographic conditions is a key identifying parameter. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentration. This allows for the accurate determination of the concentration of this compound in a sample.
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 270 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
By combining these advanced analytical methodologies, a complete and accurate chemical profile of this compound can be established, ensuring its identity, purity, and quantity for any given application.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds and Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound", GC-MS is instrumental in identifying potential volatile impurities from the synthesis process and characterizing thermal degradation products.
Methodology:
A typical GC-MS analysis involves introducing a sample into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium) onto a chromatographic column. The column separates the components of the mixture based on their volatility and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component.
For the analysis of "this compound", a high-temperature capillary column, such as a DB-5ms, would be suitable. The temperature program would be optimized to ensure the separation of the parent compound from any potential volatile impurities or degradation products.
Identification of Potential Degradation Products:
Thermal stress during manufacturing, storage, or analysis can lead to the degradation of "this compound". Pyrolysis-GC-MS, a technique where the sample is heated to decomposition before analysis, can be employed to study these degradation pathways. unimelb.edu.aueag.com Based on the structure of the molecule, potential degradation products could include:
6-Chloropyridin-3-ol: Formed by the cleavage of the ether linkage.
Methyl Acetate: Resulting from the fragmentation of the acetate side chain.
Chloropyridine isomers: Formed through rearrangement and fragmentation of the pyridine ring. nih.gov
Carbon dioxide and other small molecules: From the breakdown of the ester group.
The identification of these compounds is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting the fragmentation patterns. nih.gov The mass spectrum of the parent compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of specific functional groups. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.
Interactive Data Table: Predicted GC-MS Data for Potential Degradation Products
| Compound Name | Predicted Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| 6-Chloropyridin-3-ol | 10.5 | 129, 101, 73 |
| Methyl Acetate | 3.2 | 74, 59, 43 |
| Chloropyridine | 8.1 | 113, 78, 51 |
X-ray Diffraction Studies for Crystalline Forms Analysis
X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For "this compound", single-crystal X-ray diffraction can provide precise information about the bond lengths, bond angles, and conformation of the molecule in its solid state. Powder X-ray diffraction (PXRD) is used to analyze the crystalline form of a bulk sample, which is crucial for quality control and formulation development.
Crystalline Structure Determination:
In a single-crystal XRD experiment, a crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector. The positions and intensities of these spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
While a specific crystal structure for "this compound" is not publicly available, analysis of related pyridine derivatives provides insight into the expected structural features. researchgate.netnih.gov The molecule would likely exhibit a planar pyridine ring, with the ether linkage and the acetate group adopting a specific conformation to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonds or π-π stacking, would influence the crystal packing. researchgate.net
Interactive Data Table: Representative Crystallographic Data for a Substituted Pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 16.20 |
| b (Å) | 7.62 |
| c (Å) | 14.73 |
| β (°) | 97.01 |
| Volume (Å3) | 1806.7 |
Note: This data is representative of a similar class of compounds and not of this compound itself. nih.gov
Development of Analytical Methods for Reaction Monitoring
The synthesis of "this compound" likely involves the reaction of 6-chloropyridin-3-ol with a methyl acetate derivative. The development of analytical methods to monitor the progress of this reaction is crucial for process optimization, ensuring complete conversion, and minimizing the formation of impurities.
In-situ Reaction Monitoring Techniques:
Spectroscopic techniques are well-suited for real-time, in-situ monitoring of chemical reactions. Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to track the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For instance, the C-O-C stretching vibration of the ether linkage in the product would be a key indicator of reaction progress.
Chromatographic Methods for Reaction Monitoring:
High-performance liquid chromatography (HPLC) is another powerful tool for reaction monitoring. Aliquots can be taken from the reaction mixture at different time points, quenched, and analyzed by HPLC. A suitable reversed-phase HPLC method would separate the reactants, intermediates, and the final product. The peak areas of these components can be used to determine their concentrations and calculate the reaction conversion over time.
Method Development Considerations:
The development of a robust analytical method for reaction monitoring requires careful selection of the analytical technique, optimization of experimental parameters (e.g., chromatographic column, mobile phase composition, detector wavelength), and validation of the method for accuracy, precision, and linearity.
Interactive Data Table: Hypothetical HPLC Method for Reaction Monitoring
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Retention Time (Reactant) | 2.5 min |
| Retention Time (Product) | 4.8 min |
No Publicly Available Research Found on the Specific Applications of this compound
Despite a thorough search of available scientific literature and chemical databases, detailed research findings on the specific applications of the chemical compound This compound in advanced chemical synthesis and materials science, as outlined in the requested article structure, could not be located.
General chemical supplier entries confirm the existence and basic properties of this compound, identifying it as a building block in organic synthesis. However, specific, in-depth information and research examples concerning its role in the synthesis of heterocyclic compounds, its use as a precursor to complex organic molecules, or its application in the construction of polycyclic systems are not present in the public domain.
Similarly, there is no available information regarding its integration into novel chemical methodologies, its development as a specific reagent, or its exploration in the field of materials science for applications such as functional polymers, coatings, or advanced composite materials.
Applications in Advanced Chemical Synthesis and Materials Science Research
Investigative Applications as a Research Compound
Currently, there is a significant lack of published research detailing the investigative applications of Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate. Its role as a research compound is not well-established in the scientific community. While its structural motifs, a substituted pyridine (B92270) ring and an acetate (B1210297) group, are common in various biologically active molecules and functional materials, this specific combination has not been the subject of extensive investigation.
The potential utility of this compound could lie in its use as a building block for the synthesis of more complex heterocyclic compounds. The chloro- and oxyacetate substituents on the pyridine ring offer potential sites for chemical modification, allowing for the exploration of new chemical space in drug discovery or materials science. However, without concrete research findings, its practical applications remain speculative.
Below is a table summarizing the basic chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | methyl 2-(6-chloropyridin-3-yl)oxyacetate |
| CAS Number | 928118-49-4 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Canonical SMILES | COC(=O)COC1=CN=C(C=C1)Cl |
Table 1: Chemical Identifiers for this compound
Q & A
Q. What are the established synthetic routes for Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate, and how do reaction parameters influence yield and purity?
The synthesis typically involves nucleophilic substitution between methyl chloroacetate and 6-chloro-3-pyridinol. Key parameters include:
- Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the pyridinol hydroxyl group.
- Solvent optimization : Polar aprotic solvents like DMF or acetone enhance reactivity, with reflux conditions improving reaction rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity. Yield optimization (70–85%) is achieved by controlling stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?
- ¹H/¹³C NMR : The ester carbonyl (δ ~170 ppm in ¹³C NMR), pyridyl aromatic protons (δ 7.5–8.5 ppm), and methyl ester group (δ ~3.8 ppm for CH₃) are diagnostic. Chlorine’s electron-withdrawing effect deshields adjacent pyridyl protons .
- IR spectroscopy : Strong C=O stretch (~1740 cm⁻¹) confirms the ester moiety.
- X-ray crystallography : Resolves molecular geometry and confirms bond lengths/angles (e.g., C-O-C linkage at ~1.36 Å). SHELX programs are widely used for refinement .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for reactions at the ester or pyridyl group. Solvent effects are incorporated via continuum models (e.g., COSMO-RS). Key outputs include:
Q. In crystallographic studies of this compound, what challenges arise in resolving disorder or twinning, and how are they addressed?
Challenges include:
- Disordered solvent molecules : Masked electron density in lattice voids. Apply SQUEEZE (PLATON) to model diffuse scattering.
- Twinning : Common in monoclinic systems. Use TWINLAW (SHELXL) to identify twin laws and refine with HKLF5 data. High-resolution datasets (≤ 0.8 Å) improve model accuracy .
Q. What analytical approaches are recommended when encountering contradictory HPLC purity results versus NMR integration for this compound?
- Orthogonal methods : Combine LC-MS to detect co-eluting impurities (e.g., hydrolyzed products) and 2D NMR (HSQC/HMBC) to verify peak assignments.
- HPLC optimization : Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) or column type (C18 vs. HILIC) to enhance separation .
Q. What strategies are employed to evaluate the bioactivity of this compound derivatives in target identification?
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing chlorine with fluorine) and test against enzymatic targets (e.g., kinases) via fluorescence-based assays.
- Molecular docking : AutoDock Vina screens binding affinities to receptors (e.g., nicotinic acetylcholine receptors). Validate with isothermal titration calorimetry (ITC) .
Data Contradiction and Resolution
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Dynamic effects : Account for conformational flexibility via molecular dynamics (MD) simulations (e.g., AMBER). Compare time-averaged chemical shifts with experimental data.
- Impurity analysis : Trace byproducts (e.g., unreacted pyridinol) may skew NMR integration. Use preparative TLC to isolate pure fractions .
Q. What factors influence the hydrolytic stability of this compound, and how can degradation products be characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
